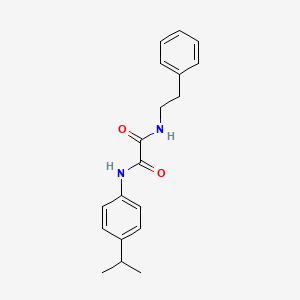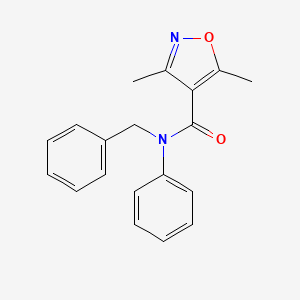![molecular formula C22H19NO2 B4773365 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4773365.png)
4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Vue d'ensemble
Description
4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione exerts its effects by selectively inhibiting the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting JMJD3, 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can alter the expression of genes involved in various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are diverse and depend on the specific cellular context. In general, 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to reduce the expression of pro-inflammatory cytokines, inhibit tumor growth, and promote neuronal survival. It has also been shown to induce apoptosis in cancer cells and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its high potency and selectivity for JMJD3. This allows for specific targeting of this enzyme and reduces the potential for off-target effects. However, one limitation of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the high cost of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may limit its widespread use in research.
Orientations Futures
There are many potential future directions for research involving 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of interest is in the development of novel therapeutic applications for 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its effects on various cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may help to increase its accessibility for scientific research.
Applications De Recherche Scientifique
4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied in various scientific research applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and IL-1β. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation.
Propriétés
IUPAC Name |
4-(2-benzylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-19-16-10-11-17(13-16)20(19)22(25)23(21)18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,16-17,19-20H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVVCCPEPXLQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-benzylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4773287.png)
![N-(4-methoxyphenyl)-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4773297.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)
![ethyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4773306.png)


![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4773314.png)
![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)

![N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B4773356.png)
![N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4773377.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4773385.png)
![ethyl 4-{[2-(3,4-dimethylphenyl)-8-methyl-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4773389.png)
